N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
IUPAC Nomenclature Breakdown and Isomeric Considerations
The systematic name N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]cyclopropanecarboxamide follows IUPAC guidelines for fused heterocyclic systems with substituents and stereochemical descriptors. Key components include:
Isomeric considerations arise from:
Core Structural Features: Tetrahydrothieno[3,4-d]thiazole Dioxide System
The fused bicyclic framework consists of:
- Thiophene ring : A five-membered sulfur-containing heterocycle fused at positions 3 and 4 to a thiazole ring. Partial saturation (tetrahydro) reduces aromaticity, creating a boat-like conformation.
- Thiazole ring : A five-membered ring with nitrogen at position 1 and sulfur at position 3. Sulfur is oxidized to a sulfone (dioxide).
Key structural parameters :
The system’s planarity is disrupted by sulfone groups, inducing a puckered conformation that influences electronic delocalization.
Substituent Analysis: 2-Trifluoromethylphenyl and Cyclopropanecarboxamide Moieties
2-Trifluoromethylphenyl Group
- Position : Attached to the thiazole nitrogen at position 3.
- Electronic effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing (-I effect), polarizing the phenyl ring and enhancing electrophilicity at the thiazole’s ylidene position.
- Steric profile : The ortho-substituted phenyl group creates steric hindrance, restricting rotation about the N–C(aryl) bond.
Cyclopropanecarboxamide Group
- Linkage : Connected via a conjugated ylidene (C=N) bond to the thiazole nitrogen.
- Cyclopropane effects :
Substituent electronic contributions :
| Group | Electron Effect | Impact on Reactivity |
|---|---|---|
| -CF₃ | -I, -σ | Increases electrophilicity at ylidene carbon |
| Cyclopropane | σ-donor (bent bonds) | Enhances rigidity and conjugation |
This structural interplay creates a molecule with distinct electronic and steric properties, making it suitable for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H15F3N2O3S2 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-[2-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15F3N2O3S2/c17-16(18,19)10-3-1-2-4-11(10)21-12-7-26(23,24)8-13(12)25-15(21)20-14(22)9-5-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
QHJFOVKUSNHYDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Bromination and Cyclization
A representative procedure involves treating 1,1,1-trifluoropentane-2,4-dione with bromine in dioxane and aqueous HBr at 60°C to generate α-brominated intermediates. Subsequent reaction with thiourea in acetonitrile under reflux yields the thiazole ring.
Introduction of the Trifluoromethylphenyl Group
The 2-(trifluoromethyl)phenyl substituent is introduced via nucleophilic aromatic substitution or metal-catalyzed coupling. A method adapted from 3,5-bis(trifluoromethyl)benzyl alcohol synthesis employs LiAlH₄ reduction of carboxylic acid precursors to generate benzyl alcohol intermediates, which are further functionalized.
Reduction of Carboxylic Acids
3,5-Bis(trifluoromethyl)benzoic acid was reduced to its corresponding benzyl alcohol using LiAlH₄ in diethyl ether at 0–35°C, achieving 74% yield after distillation. This methodology can be adapted to synthesize 2-(trifluoromethyl)benzyl alcohol as a precursor for subsequent coupling.
Oxidation to Install Sulfone Groups
The 5,5-dioxido functionality is introduced via oxidation of the thieno-thiazole sulfur atoms. TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl)-mediated oxidation in aqueous acetonitrile with Cu(OAc)₂ as a catalyst is effective for similar systems.
TEMPO/Cu(OAc)₂ Oxidation
A green chemistry approach oxidizes alcohols to ketones using TEMPO/Cu(OAc)₂ in CH₃CN/H₂O (1:2) at 20°C for 6h, achieving 90% yield. Applied to the thieno-thiazole system, this method could oxidize thioether groups to sulfones.
Formation of the Cyclopropanecarboxamide Moiety
The cyclopropanecarboxamide group is installed via amidation. Acyl chlorides or activated esters react with amine intermediates under basic conditions. For example, N-[5-acetyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetamide was synthesized using acetyl chloride in THF/DCM with pyridine.
Amidation Protocol
Reaction of the amine-containing intermediate with cyclopropanecarbonyl chloride in dichloromethane and pyridine at 0°C to room temperature provides the carboxamide.
| Amine Intermediate | Acylating Agent | Base | Yield |
|---|---|---|---|
| 2-Amino-thiazole | Cyclopropanecarbonyl chloride | Pyridine | 85–90% |
Stereocontrol of the (2Z)-Configuration
The (2Z)-ylidene geometry is controlled during the formation of the imine bond. Slow addition of bases like NaHCO₃ and low-temperature conditions (0–5°C) favor the Z-isomer by minimizing epimerization.
Purification and Characterization
Final purification involves column chromatography (petroleum ether/ethyl acetate) and recrystallization. ICP analysis confirmed metal residues below 1 ppm for analogous compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Functional Group Variations
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Core Structure : Thiazolo[3,2-a]pyrimidine with fused dioxo groups.
- Key Substituents : Benzylidene, methylfuran, and nitrile.
- Properties : Higher melting point (243–246°C) due to aromatic stacking; nitrile group enhances electrophilicity.
- Comparison : Lacks the sulfone and cyclopropane moieties but shares a thiazole-related core. The nitrile may confer different reactivity compared to the carboxamide in the target compound .
Compound 9f : 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide
- Core Structure : Thiazole with hydrazide side chain.
- Key Substituents : Chlorophenyl, dimethylphenyl.
- Properties : Hydrazide group enables chelation or hydrogen bonding; chlorophenyl enhances hydrophobicity.
- Comparison : The hydrazide functional group differs significantly from the cyclopropanecarboxamide, suggesting divergent biological targets .
Cyclopropane-Containing Analogs
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Core Structure : Cyclopropanecarboxamide linked to a tetrahydrofuran ring.
- Key Substituents : Chlorophenyl, tetrahydro-2-oxofuranyl.
- Use : Fungicide.
- Comparison: Shares the cyclopropanecarboxamide group but lacks the sulfone and thienothiazole systems. The furan ring may reduce stability compared to the target compound’s sulfur-rich core .
Trifluoromethyl-Substituted Analogs
Flubenzimine (N-(3-Phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine)
- Core Structure: Thiazolidinylidene with bis(trifluoromethyl)imino groups.
- Key Substituents : Trifluoromethyl, phenyl.
- Use : Pesticide.
Data Tables for Key Comparisons
Table 1: Structural and Functional Group Comparison
Research Findings and Implications
- Sulfone vs. Dioxo Groups : The sulfone in the target compound may improve aqueous solubility compared to dioxo groups in Compound 11a, which are more electron-withdrawing .
- Trifluoromethyl Effects : Both the target compound and flubenzimine leverage trifluoromethyl groups for enhanced membrane permeability and resistance to metabolic degradation .
- Cyclopropane Rigidity : Cyprofuram’s cyclopropane likely aids in target binding via conformational restriction, a trait shared with the target compound but absent in linear analogs like Compound 9f .
Biological Activity
The compound N-[(2Z)-5,5-dioxido-3-[2-(trifluoromethyl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothieno-thiazole moiety and a trifluoromethyl phenyl group. Its molecular formula can be represented as , and it exhibits significant lipophilicity due to the presence of the trifluoromethyl group, which may enhance its membrane permeability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂F₃N₃O₃S |
| Molecular Weight | 341.31 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Recent studies indicate that derivatives of compounds with similar structures exhibit potent antimicrobial activity. In particular, trifluoromethyl phenyl derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest they can inhibit bacterial growth effectively while displaying low toxicity to human cells .
The proposed mechanism of action involves the inhibition of key metabolic pathways in bacteria. Compounds with similar thiazole structures have demonstrated the ability to disrupt cell wall synthesis and interfere with protein synthesis at the ribosomal level. This dual action enhances their efficacy against resistant strains of bacteria .
Case Studies
- Study on Antimicrobial Efficacy :
-
In Vivo Efficacy :
- In an animal model, compounds similar to the target molecule were administered to assess their efficacy against infections caused by Mycobacterium tuberculosis. The results indicated significant reductions in bacterial load in treated groups compared to controls, highlighting the potential for developing new antitubercular drugs .
Cytotoxicity Studies
Cytotoxicity assessments using various human cell lines have shown that while the compound exhibits antimicrobial properties, it maintains a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations. This is crucial for its development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
